An In-depth Technical Guide to 3-Bromo-4-nitropyridine N-oxide
An In-depth Technical Guide to 3-Bromo-4-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-nitropyridine N-oxide, a key intermediate in organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and significant chemical reactions. Furthermore, it explores the potential biological activities and associated signaling pathways, offering valuable insights for its application in pharmaceutical and agrochemical research and development.
Introduction
3-Bromo-4-nitropyridine N-oxide is a heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of functional molecules.[1][2] Its unique electronic properties, stemming from the presence of a bromo substituent, a nitro group, and an N-oxide functional group, make it a valuable precursor for the development of novel pharmaceuticals, agrochemicals, and dyestuffs.[2] This guide aims to consolidate the technical information available on this compound, providing a practical resource for laboratory and research applications.
The foundational structure features a pyridine ring, which is common in many biologically active compounds. The N-oxide group alters the electron distribution within the pyridine ring, influencing its reactivity in various chemical transformations. The bromo and nitro groups provide reactive sites for cross-coupling and nucleophilic substitution reactions, respectively, further expanding its synthetic utility.
Properties of 3-Bromo-4-nitropyridine N-oxide
The properties of 3-Bromo-4-nitropyridine N-oxide are summarized in the tables below, providing a quick reference for researchers.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1678-49-5 | [3] |
| Molecular Formula | C₅H₃BrN₂O₃ | [3][4] |
| Molecular Weight | 218.99 g/mol | [3] |
| Appearance | Pale yellow to yellow crystalline powder | [2] |
| Melting Point | 151.0-157.0 °C | [2] |
| Solubility | Sparingly soluble in water (0.92 g/L at 25°C). Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [1] |
| IUPAC Name | 3-bromo-4-nitro-1-oxidopyridin-1-ium | [3] |
| Synonyms | 3-Bromo-4-nitropyridine 1-oxide | [3] |
Spectroscopic Data
| Spectrum Type | Description | Reference |
| ¹H NMR | Data available in various databases. | [3][5][6] |
| ¹³C NMR | Data available in various databases. | [3][7] |
| Mass Spectrometry (GC-MS) | Spectra available for the compound. | [3][8] |
| Infrared (IR) Spectroscopy | Spectra available, typically obtained using KBr wafer technique. | [3] |
| Raman Spectroscopy | Data available for the compound. | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and a key reaction of 3-Bromo-4-nitropyridine N-oxide are provided below. These protocols are based on established chemical principles and published procedures for similar compounds.
Synthesis of 3-Bromo-4-nitropyridine N-oxide via N-oxidation
This protocol is adapted from general procedures for the N-oxidation of pyridine derivatives using m-chloroperoxybenzoic acid (m-CPBA).[9]
Materials:
-
3-Bromo-4-nitropyridine
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-4-nitropyridine (1.0 eq.) in dichloromethane at a concentration of approximately 0.1 M.
-
Cool the solution to 0-5 °C using an ice bath.
-
While stirring, add m-chloroperoxybenzoic acid (1.5 eq.) portion-wise to the solution, maintaining the temperature below 5 °C.[9]
-
Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture again to 0-5 °C and slowly add saturated aqueous sodium bicarbonate solution to quench the excess m-CPBA and neutralize the resulting m-chlorobenzoic acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3-Bromo-4-nitropyridine N-oxide can be further purified by recrystallization from a suitable solvent system (e.g., chloroform-ethanol).[10]
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a bromopyridine N-oxide with an arylboronic acid in an aqueous medium.[11]
Materials:
-
3-Bromo-4-nitropyridine N-oxide (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.25 mol%)
-
Diisopropylamine ((i-Pr)₂NH, 1.0 mmol)
-
Water (1.0 mL)
-
Reaction vial suitable for heating
-
Magnetic stirrer and hot plate
-
Brine
-
Dichloromethane (CH₂Cl₂)
-
Separatory funnel
Procedure:
-
In a reaction vial, combine 3-Bromo-4-nitropyridine N-oxide (0.5 mmol), the desired arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%).[11]
-
Add water (1.0 mL) to the vial.[11]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.[11]
-
After cooling to room temperature, add brine (10 mL) to the reaction mixture.
-
Extract the product with dichloromethane (3 x 10 mL).[11]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Reactivity and Synthetic Applications
3-Bromo-4-nitropyridine N-oxide is a valuable intermediate due to its multiple reactive sites. The N-oxide group activates the pyridine ring, making it more susceptible to certain transformations. The nitro group at the 4-position of pyridine N-oxides is known to be a good leaving group in nucleophilic aromatic substitution reactions.[12][13] This allows for the introduction of a variety of nucleophiles at this position.
The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling detailed above. This enables the formation of carbon-carbon bonds, connecting the pyridine N-oxide core to other aryl or vinyl groups.
The N-oxide can also be deoxygenated to the corresponding pyridine derivative if desired. This strategic use of the N-oxide as an activating and directing group, followed by its removal, is a common tactic in heterocyclic synthesis.
Biological Activity and Signaling Pathways
While specific biological data for 3-Bromo-4-nitropyridine N-oxide is not extensively documented in the public domain, the structural motifs present in the molecule suggest potential areas of biological activity.
Potential as a Nitric Oxide Donor
Nitroaromatic compounds can undergo bioreduction in vivo to release nitric oxide (NO).[14] Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation.[14][15] The vasodilatory effect of NO is primarily mediated through the activation of soluble guanylate cyclase (sGC), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent relaxation of smooth muscle.[16]
Caption: Generalized Nitric Oxide (NO) signaling pathway leading to vasodilation.
Role in Drug Discovery
The pyridine N-oxide scaffold is present in various compounds with demonstrated biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The ability to functionalize 3-Bromo-4-nitropyridine N-oxide at both the 3- and 4-positions makes it an attractive starting material for generating libraries of diverse compounds for drug discovery screening.
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds, which are prevalent in marketed drugs. The workflow for this reaction is a critical logical relationship for drug development professionals.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
3-Bromo-4-nitropyridine N-oxide is a high-value chemical intermediate with significant potential in synthetic chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in key organic transformations like nucleophilic substitution and palladium-catalyzed cross-coupling, make it an essential tool for the synthesis of complex molecules. This guide provides the core technical information required for its effective use in a research and development setting, paving the way for future innovations in medicine and material science.
References
- 1. chembk.com [chembk.com]
- 2. 3-Bromo-4-nitropyridine N-oxide, 98+%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 3. 3-Bromo-4-nitropyridine N-oxide | C5H3BrN2O3 | CID 548521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 3-BROMO-4-NITROPYRIDINE N-OXIDE(1678-49-5) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 11. html.rhhz.net [html.rhhz.net]
- 12. researchgate.net [researchgate.net]
- 13. sciencemadness.org [sciencemadness.org]
- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric oxide signaling | Abcam [abcam.com]
- 16. cusabio.com [cusabio.com]
